molecular formula C13H17N3O3S2 B2684844 N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide CAS No. 714209-88-8

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide

Cat. No.: B2684844
CAS No.: 714209-88-8
M. Wt: 327.42
InChI Key: FMPFZKLEPMVDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide (Vitas-M Lab ID: STL063877) is an organic small molecule supplied as a dry powder for research use. The compound has a molecular weight of 327.43 and an empirical formula of C13H17N3O3S2 . Its structure features a cyclopentane carboxamide moiety linked to a 4-sulfamoylphenyl thiourea group . Computed physicochemical properties indicate it has drug-like characteristics, with a LogP of 1.368, four hydrogen bond donors, three hydrogen bond acceptors, and a polar surface area of 141 Ų . This compound is offered with an available amount of 139 mg and is intended for research applications such as biological screening and lead optimization in drug discovery . The presence of the sulfonamide group, a known privileged pharmacophore, suggests potential for investigating carbonic anhydrase (CA) inhibition, as this moiety is a classic zinc-binding group in CA inhibitors . Researchers are exploring sulfonamide derivatives for targeting specific CA isoforms involved in pathologies like cancer, neuropathic pain, and epilepsy . Furthermore, structurally related cyclopentane carboxamide derivatives have been reported in scientific literature as antagonists for targets such as the Platelet-Activating Factor Receptor (PAFR), indicating potential research applications in inflammatory disorders and ocular diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c14-21(18,19)11-7-5-10(6-8-11)15-13(20)16-12(17)9-3-1-2-4-9/h5-9H,1-4H2,(H2,14,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPFZKLEPMVDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Chemical Reactions Analysis

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide primarily undergoes acylation reactions. The selective acylation process involves reacting 4-thioureidobenzenesulfonamide with different acyl chlorides. Common reagents used in these reactions include aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The major products formed from these reactions are structurally diverse amides, which exhibit varying degrees of inhibitory activity against carbonic anhydrases.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a cyclopentanecarboxamide structure with a sulfamoyl group attached to a phenyl ring. Its chemical formula is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S and it has a molecular weight of approximately 284.35 g/mol. The synthesis typically involves the acylation of a thiourea derivative with cyclopentanecarbonyl chloride, yielding the desired product in moderate to good yields .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 32 µg/mL and 64 µg/mL respectively.

Anticancer Potential

The compound has been evaluated for its anticancer activity, particularly against human cancer cell lines. Preliminary findings suggest that it induces cytotoxic effects in breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Studies using lipopolysaccharide (LPS)-stimulated macrophages demonstrated a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, indicating its potential use in inflammatory diseases.

Data Tables

To summarize the biological activities and findings related to this compound, the following table outlines key studies:

Activity Type Target Organism/Cell Line Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Activity Study (2024) : This study assessed the compound's efficacy against various bacterial strains, highlighting its potential as an antibiotic.
  • Anticancer Activity Evaluation (2023) : Focused on breast cancer cell lines, this research indicated significant cytotoxicity, warranting further investigation into its mechanisms of action.
  • Inflammation Model Study (2025) : Investigated the compound's ability to modulate inflammatory responses in macrophages, demonstrating promising anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide involves the inhibition of carbonic anhydrases. By binding to the active site of these enzymes, the compound prevents the conversion of carbon dioxide and water to bicarbonate and a proton. This inhibition disrupts various physiological processes that rely on this reaction, such as pH regulation and ion transport .

Comparison with Similar Compounds

Carbamothioyl Derivatives with Varied Substituents

describes seven carbamothioyl derivatives synthesized from N-((4-((2,4-dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide. These compounds share a carbamothioyl core but differ in aryl substituents (e.g., chloro, methoxy, nitro, thiophene). Key comparisons:

Property Target Compound () Derivatives (e.g., Compound 6)
Molecular Weight 327.417 g/mol ~450–500 g/mol (estimated)
Substituent 4-Sulfamoylphenyl Thiophene-2-carboxamide (Compound 6)
Melting Point Not reported 244–246°C (Compound 6)
Yield Not reported 50–82%

Key Differences :

  • The target compound’s sulfamoyl group enhances polarity compared to ’s derivatives, which contain non-polar groups like thiophene or nitro. This may improve aqueous solubility but reduce membrane permeability.

Acrylamide Derivatives with Antiproliferative Activity

reports 2-cyano-3-(4-substituted phenyl)-N-(4-sulfamoylphenyl)acrylamides (e.g., Compounds 20–25) with demonstrated anti-proliferative activity against cancer cell lines.

Property Target Compound () Acrylamides (e.g., Compound 25)
Core Structure Thiourea + cyclopentane Acrylamide + sulfamoylphenyl
Bioactivity Not reported IC₅₀ values: 3–15 µM (HT-29 cells)
Melting Point Not reported 287.1°C (Compound 25)

Key Differences :

  • The acrylamide derivatives in feature a planar, conjugated system (2-cyanoacrylate), enabling π-π stacking with biological targets. In contrast, the target compound’s thiourea and cyclopentane groups create a non-planar structure, likely altering binding modes .

Thioamide Derivatives with Diverse Amine Substituents

describes thioamide derivatives (e.g., Compounds 2–6) synthesized via reactions of amines with a sulfamoylphenyl-acetamide precursor.

Property Target Compound () Thioamides (e.g., Compound 2)
Functional Group Carbamothioyl Thioamide
Substituent Cyclopentane Adamantyl (Compound 2)
Synthetic Yield Not reported 59–86%

Key Differences :

  • The adamantyl group in derivatives enhances lipophilicity and metabolic stability compared to the target compound’s cyclopentane. This could influence pharmacokinetic profiles .
  • The carbamothioyl group in the target compound may exhibit stronger hydrogen-bonding capacity than the thioamide group, affecting target selectivity .

Data Table: Key Properties of Compared Compounds

Compound Class Example Structure Molecular Weight (g/mol) Melting Point (°C) Notable Bioactivity
Target Compound Cyclopentane + sulfamoylphenyl 327.42 N/A Hypothesized enzyme inhibition
(Compound 6) Thiophene-2-carboxamide ~480 (estimated) 244–246 Not reported
(Compound 25) 3-Oxo-benzo[f]chromone ~400 (estimated) 287.1 Antiproliferative
(Compound 2) Adamantyl-substituted thioamide ~400 (estimated) Not reported Not reported

Biological Activity

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide, a compound belonging to the class of sulfonamide derivatives, has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article synthesizes current research findings regarding its biological activity, focusing on its mechanism of action, efficacy in inhibiting specific enzymes, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O3S2C_{21}H_{25}N_{3}O_{3}S_{2}, with a molecular weight of approximately 433.57 g/mol. The compound features a cyclopentanecarboxamide backbone, which is substituted with a sulfamoyl group and a carbamothioyl moiety. This unique structure is pivotal for its biological activity.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that N-[(4-sulfamoylphenyl)carbamothioyl] derivatives exhibit significant inhibitory effects on various carbonic anhydrase isoforms. Carbonic anhydrases are crucial enzymes involved in bicarbonate homeostasis and are implicated in numerous physiological processes, including respiration and acid-base balance.

Efficacy Against Human and Mycobacterial Carbonic Anhydrases

In a series of experiments, the compound was evaluated against three human carbonic anhydrase isoforms (hCA I, II, and VII) and three mycobacterial isoforms (MtCA1-MtCA3). The results are summarized in Table 1.

Enzyme Inhibition Constant (KI_I) Comparison to Acetazolamide
hCA I480 nMReference
hCA II480 nMReference
hCA VII480 nMReference
MtCA195.2 nM5-fold superior
MtCA23.4 - 57.1 nMBetter than AAZ
MtCA3Higher KI_I valuesLess sensitive

The compound demonstrated low nanomolar inhibition constants against MtCA2, indicating its potential as a selective inhibitor compared to traditional agents like acetazolamide (AAZ) . Notably, compounds with various substitution patterns showed enhanced activity against MtCA2, suggesting the importance of structural modifications in optimizing inhibitory efficacy.

The inhibition mechanism appears to involve competitive binding to the active site of the carbonic anhydrase enzymes. The sulfonamide group is known to mimic the substrate bicarbonate, allowing for effective competition and subsequent inhibition of enzyme activity. This mechanism is critical for developing therapeutic agents targeting conditions like glaucoma, epilepsy, and certain cancers where carbonic anhydrases play a role.

Therapeutic Implications

Research has indicated that compounds similar to this compound may be beneficial in treating conditions associated with dysregulated carbonic anhydrase activity:

  • Cancer Treatment : The compound's ability to inhibit mycobacterial carbonic anhydrases suggests potential applications in treating tuberculosis. Co-administration with other chemotherapeutics may enhance efficacy against resistant strains .
  • Ocular Hypertension : As a CA inhibitor, it may offer new avenues for managing intraocular pressure in glaucoma patients .

Future Research Directions

Further investigations are warranted to explore:

  • The pharmacokinetics and pharmacodynamics of this compound.
  • Long-term effects and safety profiles in clinical settings.
  • Potential synergies with existing treatments for enhanced therapeutic outcomes.

Q & A

Q. What are the standard synthetic methodologies for N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (i) Condensation of cyclopentanecarbonyl chloride with 4-sulfamoylphenyl isothiocyanate under basic conditions (e.g., anhydrous K₂CO₃ in acetone at 0°C). (ii) Purification via recrystallization using polar aprotic solvents like DMF or ethanol. Variations include substituting cyclopentanecarbonyl chloride with cyclopentanecarboxylic acid activated by thionyl chloride . Alternative routes involve coupling sulfamoylphenyl thiourea intermediates with cyclopentanecarboxylic acid derivatives in acetic acid with sodium acetate as a catalyst .

Q. How is the structural integrity of the compound confirmed experimentally?

  • Methodological Answer : Structural confirmation employs:
  • X-ray crystallography to resolve the carbamothioyl and cyclopentane moieties (e.g., bond angles and torsion angles) .
  • Mass spectrometry (EI-MS) for molecular ion peak alignment with theoretical molecular weight (e.g., m/z ≈ 323.4) .
  • NMR spectroscopy (¹H/¹³C) to verify sulfamoyl proton environments (δ 7.5–8.0 ppm for aromatic protons) and cyclopentane carboxamide signals (δ 2.0–2.5 ppm) .

Q. What are the primary applications of this compound in biological research?

  • Methodological Answer :
  • Enzyme inhibition assays : Tested against carbonic anhydrase isoforms via spectrophotometric methods (e.g., monitoring CO₂ hydration rates at 348 nm) .
  • Receptor binding studies : Radiolabeled analogs are used in competitive binding assays with membrane preparations .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :
  • Reaction optimization : Use high-purity reagents, controlled stoichiometry (1:1.2 molar ratio of cyclopentanecarbonyl chloride to sulfamoylphenyl isothiocyanate), and inert atmospheres to prevent hydrolysis.
  • Byproduct analysis : Employ HPLC-PDA to detect thiourea dimerization byproducts; mitigate via slow reagent addition and low-temperature conditions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay standardization : Validate biological activity using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to rule out false positives.
  • Purity verification : Use LC-MS to confirm >95% purity, as impurities (e.g., unreacted sulfamoylphenyl intermediates) may skew results .
  • Structural analogs : Compare activity with derivatives lacking the sulfamoyl group to isolate pharmacophoric contributions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase II (PDB ID: 3KS3). Focus on sulfamoyl-group interactions with Zn²⁺ in the active site.
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.